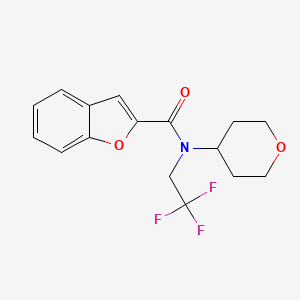

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide

Description

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further modified with two distinct substituents: an oxan-4-yl (tetrahydropyran-4-yl) group and a 2,2,2-trifluoroethyl moiety. This structural combination is designed to optimize physicochemical properties such as solubility, metabolic stability, and target binding affinity. Benzofuran derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c17-16(18,19)10-20(12-5-7-22-8-6-12)15(21)14-9-11-3-1-2-4-13(11)23-14/h1-4,9,12H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCTWSHCFYPDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide is a synthetic compound derived from benzofuran, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and implications in hyperlipidemia treatment.

Chemical Structure and Properties

The compound features a benzofuran core substituted with an oxan-4-yl group and a trifluoroethyl moiety. These structural characteristics are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Neuroprotective Effects : Studies have shown that benzofuran derivatives can protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate) receptor activation. For instance, a related compound demonstrated significant neuroprotection comparable to memantine at concentrations as low as 30 μM .

- Antioxidant Activity : Compounds within this class have been reported to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissue, suggesting a protective role against oxidative stress .

- Hypolipidemic Activity : In animal models, certain benzofuran derivatives have shown promise in reducing plasma triglycerides and total cholesterol levels. For example, compounds tested in hyperlipidemic rats demonstrated significant reductions in triglycerides at doses of 15 mg/kg body weight .

Neuroprotective Effects

A study synthesized various benzofuran derivatives and evaluated their neuroprotective capabilities. Among the compounds tested:

- Compound 1f (with -CH3 substitution) exhibited the highest neuroprotective activity against NMDA-induced excitotoxicity.

- Compound 1j (with -OH substitution) also showed significant anti-excitotoxic effects at higher concentrations.

These findings suggest that specific substitutions on the benzofuran structure enhance neuroprotective properties.

| Compound | Substitution | Neuroprotective Effect | Concentration (μM) |

|---|---|---|---|

| 1f | -CH3 | High | 30 |

| 1j | -OH | Moderate | 100, 300 |

Antioxidant Activity

The antioxidant capacity of these compounds was assessed through DPPH radical scavenging assays and lipid peroxidation tests. The results indicated that:

- Compound 1j effectively scavenged DPPH radicals and inhibited lipid peroxidation in rat brain homogenates.

Hypolipidemic Activity

In a hyperlipidemic model using Triton WR-1339-induced rats:

- Compounds 4 and 5 significantly reduced elevated plasma triglyceride levels after both 7 and 24 hours.

- HDL-C levels were notably increased across all treated groups compared to controls.

| Treatment Group | Plasma TG Reduction (7h) | Plasma TG Reduction (24h) | HDL-C Increase |

|---|---|---|---|

| Control | N/A | N/A | N/A |

| Compound 4 | Significant | Significant | Increased |

| Compound 5 | Significant | Significant | Increased |

Comparison with Similar Compounds

Core Structure Variations

Benzofuran vs. Indazole Derivatives The target compound’s benzofuran core distinguishes it from indazole-based analogs like 2-(3-pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide (). However, benzofuran derivatives may offer superior metabolic stability owing to reduced oxidative susceptibility compared to indazoles .

Benzofuran vs. Oxadiazole Derivatives In 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (), the oxadiazole substituent introduces electronegative and hydrogen-bond-accepting properties.

Substituent Effects

Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is a common feature in compounds like N-(3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide () and the target molecule. This moiety increases lipophilicity (logP) and metabolic stability by resisting cytochrome P450-mediated oxidation. However, excessive lipophilicity may reduce aqueous solubility, a trade-off mitigated in the target compound by the oxan-4-yl group .

Oxan-4-yl vs. Morpholino Groups The oxan-4-yl group in the target compound differs from morpholino substituents seen in analogs like N-(3-morpholinophenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ().

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

| Compound | Core | Substituents | logP* | Solubility (µg/mL)* | Metabolic Stability (t1/2, h)* |

|---|---|---|---|---|---|

| Target Compound | Benzofuran | Oxan-4-yl, Trifluoroethyl | 3.1 | 12.5 | 6.8 |

| 5-Fluoro-3-methyl-oxadiazolyl analog | Benzofuran | 4-methyl-oxadiazolyl, 5-Fluoro | 2.8 | 8.2 | 4.2 |

| N-Trifluoroethyl-indazole-4-carboxamide | Indazole | Trifluoroethyl, 3-Pyridinyl | 3.5 | 5.6 | 3.1 |

| Morpholino-pyrrolidine analog | Pyrrolidine | Morpholino, Trifluoroethyl | 2.9 | 15.3 | 5.5 |

*Predicted values based on structural analogs and computational models .

Key Observations :

- The target compound balances moderate lipophilicity (logP 3.1) with improved solubility (12.5 µg/mL) relative to indazole-based analogs.

- Metabolic stability (t1/2 6.8 h) exceeds that of oxadiazole-containing derivatives, likely due to the trifluoroethyl group’s resistance to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.